Home > Products > Screening Compounds P70615 > Afatinib Impurity 2
Afatinib Impurity 2 - 1449430-45-8

Afatinib Impurity 2

Catalog Number: EVT-1478489
CAS Number: 1449430-45-8
Molecular Formula: C14H8ClFN4O3
Molecular Weight: 334.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An analogue of Afatinib
Overview

Afatinib Impurity 2, identified by the chemical identifier 1449430-45-8, is a byproduct formed during the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor primarily used to treat non-small cell lung cancer. Afatinib targets and irreversibly binds to the epidermal growth factor receptor and human epidermal growth factor receptor 2, inhibiting their kinase activity, which blocks signaling pathways that promote cancer cell proliferation. Understanding Afatinib Impurity 2 is crucial for evaluating the purity and stability of Afatinib and ensuring its safety and efficacy in clinical applications.

Source

Afatinib Impurity 2 is generated during the multi-step synthesis process of Afatinib. This impurity arises from various reactions such as cyclization, nitration, substitution, reduction, and condensation involving starting materials like 4-fluoro-2-aminobenzoic acid .

Classification

Chemically, Afatinib Impurity 2 can be classified as a quinazoline derivative due to its structural similarity to Afatinib. This classification is significant as it helps in understanding its reactivity and potential interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of Afatinib Impurity 2 involves several key steps:

  1. Cyclization: Formation of a cyclic compound from linear precursors.
  2. Nitration: Introduction of a nitro group into the aromatic ring.
  3. Substitution: Replacement of a functional group with another.
  4. Reduction: Conversion of nitro groups to amines or other reduced forms.
  5. Condensation: Joining two molecules to form a larger molecule with the elimination of a small molecule (like water).
  6. Salification: Formation of a salt from an acid and a base.

These reactions are conducted under controlled conditions to optimize yield and purity .

Technical Details

In industrial settings, the synthesis is scaled up using robust processes designed for high reproducibility and purity. For example, methods may involve using solvents like ethanol or methanol under specific temperature conditions (e.g., stirring at 50°C for 24 hours) followed by purification steps like recrystallization or column chromatography .

Molecular Structure Analysis

Structure

The molecular structure of Afatinib Impurity 2 can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. The molecular formula has been identified as C22H21N4O4FClC_{22}H_{21}N_{4}O_{4}FCl, with a molecular weight of approximately 459.1232 g/mol .

Data

Key spectral data include:

  • Mass Spectrometry: Confirmation of molecular ion peaks corresponding to the expected structure.
  • Nuclear Magnetic Resonance: Provides insights into the hydrogen environments within the molecule.
Chemical Reactions Analysis

Reactions

Afatinib Impurity 2 participates in various chemical reactions:

  • Oxidation: Utilizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Commonly achieved with hydrogen gas in the presence of palladium catalysts or sodium borohydride.
  • Substitution: Can occur through halogenation or nitration using reagents like chlorine gas or nitric acid .

Technical Details

The major products formed from these reactions typically include various substituted quinazoline derivatives that are structurally related to Afatinib.

Mechanism of Action

Afatinib Impurity 2 does not have a direct therapeutic mechanism but serves as an important reference for understanding Afatinib's metabolic pathways. The presence of impurities can influence drug metabolism and efficacy, making it essential to study these compounds in pharmacological research.

Physical and Chemical Properties Analysis

Physical Properties

Afatinib Impurity 2 is typically characterized by:

  • Appearance: White solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol.

Chemical Properties

Chemical characteristics include:

  • Stability: Sensitive to light and moisture; requires careful handling during storage.
  • Reactivity: Can undergo oxidation, reduction, and substitution reactions under appropriate conditions .

Relevant analytical data include HPLC purity assessments which indicate that high-purity standards (over 99%) are achievable during synthesis .

Applications

Afatinib Impurity 2 has several scientific applications:

  • Analytical Chemistry: Used as a reference standard in purity testing and stability studies of Afatinib formulations.
  • Biological Research: Aids in understanding metabolic pathways associated with Afatinib metabolism.
  • Pharmaceutical Industry: Important for quality control processes to ensure that pharmaceutical products meet regulatory standards regarding impurities .
Introduction to Afatinib Impurity 2

Chemical Identity and Structural Characterization of Afatinib Impurity 2

Afatinib Impurity 2 is unambiguously identified by the systematic name 4-((3-Chloro-4-fluorophenyl)amino)-6-nitroquinazolin-7-ol, with the molecular formula C₁₄H₈ClFN₄O₃ and a molecular weight of 334.69 g/mol. Its distinctive quinazoline scaffold features a chloro-fluoroanilino substituent at position 4, a nitro group at position 6, and a phenolic hydroxyl at position 7, establishing its structural relationship to the parent drug while differing in key functional groups. This impurity exhibits limited solubility in aqueous media but demonstrates moderate solubility in polar organic solvents including methanol, dimethyl sulfoxide, and dimethylformamide [7] [8].

Spectroscopic characterization employs orthogonal analytical techniques to confirm structural identity:

  • High-Resolution Mass Spectrometry (HRMS): LC-Q-TOF/MS analysis reveals a protonated molecular ion [M+H]⁺ at m/z 335.0245 (calculated 335.0240 for C₁₄H₉ClFN₄O₃), with characteristic fragment ions at m/z 289.02 (loss of NO₂) and 261.98 (subsequent loss of CO) [4].
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆, 400 MHz) displays diagnostic signals including δ 11.42 (s, 1H, -OH), 10.92 (s, 1H, -NH-), 8.89 (s, 1H, C5-H), 8.52 (s, 1H, C2-H), 7.98 (dd, 1H, J=6.8 Hz, J=2.6 Hz, aromatic), 7.58-7.52 (m, 1H, aromatic), 7.44 (s, 1H, C8-H), and 7.32 (t, 1H, J=9.0 Hz, aromatic). The ¹³C NMR spectrum confirms 14 distinct carbon environments, including a carbonyl resonance at δ 158.2 ppm [5].
  • Chromatographic Behavior: In reversed-phase HPLC systems using C18 columns, Afatinib Impurity 2 consistently exhibits a relative retention time (RRT) of approximately 0.81-0.84 under acidic mobile phase conditions (0.1% formic acid), aiding its identification in complex matrices [2] [4].

Table 1: Comprehensive Physicochemical Profile of Afatinib Impurity 2

PropertySpecification
Chemical Name4-((3-Chloro-4-fluorophenyl)amino)-6-nitroquinazolin-7-ol
CAS Registry Number1449430-45-8
Molecular FormulaC₁₄H₈ClFN₄O₃
Molecular Weight334.69 g/mol
AppearancePale yellow to off-white solid
Melting Point228-232°C (decomposition)
pKa (Predicted)6.32 (phenolic OH), 1.98 (nitro group)
LogP (Calculated)2.78
Key UV Absorbance Maxima268 nm, 328 nm
Characteristic MS Fragmentsm/z 335.02 [M+H]⁺, 289.02, 261.98

Role of Process-Related Impurities in Pharmaceutical Development

Afatinib Impurity 2 functions as a synthetic intermediate during the manufacturing of afatinib dimaleate, specifically arising during the nitration step that introduces the nitro group at position 6 of the quinazoline core. Its formation is intrinsically linked to reaction specificity – incomplete reduction of this nitro intermediate or premature hydrolysis of the furanyloxy ether can lead to its accumulation. Furthermore, it emerges as a primary degradant under hydrolytic stress conditions, particularly in alkaline environments where the ether linkage between the quinazoline and tetrahydrofuran moieties undergoes nucleophilic cleavage. This dual origin necessitates stringent control strategies throughout the synthetic pathway and drug product lifecycle [2] [5].

Process optimization studies have identified critical control points for minimizing Impurity 2 formation:

  • Temperature Modulation: Maintaining nitration temperatures below 5°C suppresses byproduct formation while ensuring complete conversion of the starting material [2].
  • Oxygen Exclusion: Implementing inert gas purging (nitrogen/argon) during reduction steps prevents oxidative side reactions that could regenerate the nitro compound [2].
  • Catalyst Selection: Controlled catalytic hydrogenation (e.g., 5% Pd/C) demonstrates superior selectivity over chemical reductants like iron/HCl, minimizing over-reduction and maintaining the integrity of the chloro-fluoroaniline moiety [5].
  • Reaction Quenching: Rapid acidification and cooling following hydrolysis steps prevent equilibria favoring Impurity 2 formation [5].

Table 2: Formation Pathways and Control Measures for Afatinib Impurity 2

Formation PathwayReaction ConditionsControl StrategyImpact on Impurity Levels
Incomplete Nitro ReductionCatalytic hydrogenation stepOptimized catalyst loading (0.5-1.0 eq Pd/C)Reduction from 0.30% to 0.05%
Alkaline Hydrolysis of Ether LinkageBasic hydrolysis (pH >9.0)Strict pH control (pH 7.0-8.5) during workupSuppresses formation by >80%
Thermal DegradationElevated temperatures (>60°C)Process temperature limits (<50°C)Prevents detectable formation
Oxidative ReversionOxygen exposure during workupNitrogen purging of reaction mixturesEliminates oxidative pathway

Analytical monitoring of Impurity 2 employs stability-indicating methods capable of resolving it from structurally similar species. Research demonstrates that hydrophilic interaction chromatography (HILIC) provides superior separation efficiency compared to reversed-phase methods when analyzing Afatinib Impurity 2 alongside other polar degradants. The development of orthogonal detection methods – particularly charged aerosol detection coupled with high-resolution mass spectrometry – addresses challenges in quantifying this impurity without authentic reference standards during early process development [4] [6].

Regulatory Significance of Impurity Profiling in Anticancer Drugs

Afatinib Impurity 2 exemplifies the stringent regulatory requirements governing oncologic agents, where impurities are controlled at significantly lower thresholds (often ≤0.10%) compared to non-oncological drugs due to the compromised physiological states of the patient population and the inherent toxicity risks associated with nitroaromatic compounds. Regulatory frameworks including ICH Q3A(R2) and Q7 mandate comprehensive identification and qualification of such impurities above identification thresholds (typically 0.10% for maximum daily doses <2g/day). The structural alert posed by the nitro group in Afatinib Impurity 2 necessitates thorough genotoxic assessment following ICH M7 recommendations, typically through computational (Q)SAR analysis and subsequent Ames testing if indicated [2] [4].

The regulatory landscape imposes specific obligations regarding Impurity 2:

  • Specification Setting: Regulatory submissions must include justified specifications for Impurity 2, typically not exceeding 0.15% in the drug substance and 0.10% in the final product based on stability data and batch analysis [2].
  • Stability Indicating Methods: Validated HPLC/LC-MS methods must demonstrate specificity for Impurity 2 resolution from parent drug, related impurities, and degradation products under forced degradation conditions [4].
  • Process Validation Batches: At least three consecutive production-scale batches must demonstrate consistent control of Impurity 2 below proposed specification limits [2].
  • Genotoxic Risk Assessment: ICH M7 classification requires evaluation of the nitro group's mutagenic potential, with experimental data (Ames test) required if structure-based alerts indicate risk [4] [6].

Table 3: Regulatory Thresholds and Testing Requirements for Afatinib Impurities

ParameterICH RequirementAfatinib Impurity 2 Specifics
Identification Threshold0.10% of drug substanceStructural confirmation via NMR/MS required
Qualification Threshold0.15% of drug substanceToxicological studies (Ames test) mandated
Reporting Threshold0.05% of drug substanceIncluded in Certificate of Analysis for all batches
Specification LimitProcess capability and toxicologyTypically ≤0.10% (batch consistency requirement)
Degradation Product LimitShelf-life specificationNMT 0.20% (immediate), NMT 0.30% (long-term storage)
Genotoxic Impurity Limit≤ Threshold of Toxicological Concern (TTC)1.5 μg/day intake control if mutagenic

Industry practices for managing Afatinib Impurity 2 reflect heightened regulatory expectations:

  • Supplier Qualification: Active pharmaceutical ingredient (API) manufacturers must document impurity profiles across multiple batches, demonstrating consistent control of Impurity 2 through validated processes [3].
  • Stability Commitment: Accelerated stability studies (40°C/75% RH) for 6 months and real-time studies (25°C/60% RH) for 24 months track Impurity 2 formation kinetics, establishing expiration dates based on its accumulation rate [4].
  • Reference Standard Characterization: Pharmacopeial standards (USP/EP) require comprehensive characterization using NMR, MS, and chromatographic purity assessments, with cross-validation between manufacturers [3] [8].
  • Lifecycle Management: Post-approval changes in synthesis (e.g., alternative nitration methods) necessitate comparability studies demonstrating equivalent or improved control of Impurity 2 [5].

The analytical control strategy for Afatinib Impurity 2 has evolved to incorporate advanced detection methodologies. Recent studies demonstrate the effectiveness of two-dimensional liquid chromatography (2D-LC) for resolving co-eluting impurities in complex afatinib degradation profiles. Furthermore, quantitative NMR (qNMR) has emerged as a primary method for standardizing reference materials without requiring ultra-pure compounds, significantly improving measurement traceability in quality control laboratories [4] [6].

Properties

CAS Number

1449430-45-8

Product Name

Afatinib Impurity 2

Molecular Formula

C14H8ClFN4O3

Molecular Weight

334.7

Synonyms

7-​Quinazolinol, 4-​[(3-​chloro-​4-​fluorophenyl)​amino]​-​6-​nitro-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.